molecular formula C15H12O3 B8754713 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde

Cat. No.: B8754713
M. Wt: 240.25 g/mol
InChI Key: LJAKFMSOCUUCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a glyoxal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde typically involves the reaction of 3-benzyloxybenzaldehyde with an oxidizing agent. One common method is the oxidation of 3-benzyloxybenzaldehyde using reagents such as nitric acid or potassium permanganate under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective formation of the glyoxal group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the glyoxal group to alcohols or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, nitric acid, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted aromatic compounds.

Scientific Research Applications

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets. The glyoxal group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. This can affect the function of enzymes and other proteins, thereby influencing various biochemical pathways. The benzyloxy group can also participate in hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyloxybenzaldehyde: Similar in structure but lacks the glyoxal group.

    Benzyl glyoxal: Contains a glyoxal group but lacks the benzyloxy substitution on the phenyl ring.

    Phenyl glyoxal: Similar to 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde but without the benzyloxy group.

Uniqueness

This compound is unique due to the presence of both the benzyloxy and glyoxal groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2-oxo-2-(3-phenylmethoxyphenyl)acetaldehyde

InChI

InChI=1S/C15H12O3/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-10H,11H2

InChI Key

LJAKFMSOCUUCEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 9.4 g. of selenium dioxide in a solvent mixture of 50 ml. of dioxane and 1.7 ml. of water, was added 16.5 g. of 3-benzyloxyacetophenone. The mixture was refluxed for 4 hrs. with stirring. The resulting precipitates were removed by filtration and the solvents were distilled off from the filtrate under reduced pressure. The residue was dissolved in benzene and washed with water several times. After drying the benzene layer, benzene was removed by distillation to obtain the glyoxal as yellow liquid in a quantitative yield.
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